molecular formula C8H8BF3KNO3 B7972821 Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide

Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide

Cat. No.: B7972821
M. Wt: 273.06 g/mol
InChI Key: ZZXKEHOIFIEPPW-UHFFFAOYSA-N
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Description

This compound features a 4-ethoxy-3-nitrophenyl group, combining electron-withdrawing (nitro) and electron-donating (ethoxy) substituents. It is used in cross-coupling reactions, such as Suzuki-Miyaura couplings, where trifluoroborates serve as stable, air- and moisture-tolerant alternatives to boronic acids .

Properties

IUPAC Name

potassium;(4-ethoxy-3-nitrophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3NO3.K/c1-2-16-8-4-3-6(9(10,11)12)5-7(8)13(14)15;/h3-5H,2H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXKEHOIFIEPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)OCC)[N+](=O)[O-])(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide typically involves the reaction of 4-ethoxy-3-nitrophenylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, and the product is obtained through crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to be environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts, such as palladium acetate, are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide involves its role as a nucleophilic partner in metal-catalyzed cross-coupling reactions. The compound interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form the desired products. This process is highly efficient and selective, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key properties of Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide with structurally related trifluoroborates:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Notes
This compound C₈H₈BF₃KNO₃* ~263.06 (calculated) MFCD28098207 4-ethoxy, 3-nitro Suzuki couplings; electronic interplay of substituents
Potassium (3-nitrophenyl)trifluoroborate C₆H₄BF₃KNO₂ 216.04 2782884 3-nitro Cross-coupling; electron-withdrawing nitro group enhances stability
Potassium (4-chloro-3-nitrophenyl)trifluoroborate C₆H₃BClF₃KNO₂* ~250.35 (calculated) 1218908-71-4 4-chloro, 3-nitro Halogen substituent aids in nucleophilic displacement reactions
Potassium (3-bromophenyl)trifluoroborate C₆H₄BBrF₃K 262.91 374564-34-8 3-bromo Bromine acts as a leaving group in couplings
Potassium (2,4-dichlorophenyl)trifluoroboranuide C₆H₃BCl₂F₃K 252.90 192863-38-0 2,4-dichloro Steric hindrance impacts reaction rates
Potassium (4-bromophenyl)trifluoroborate C₇H₆BBrF₃K 276.93 1613714-31-0 4-bromo High purity (>97%) for pharmaceutical intermediates

*Calculated based on substituent groups where explicit data is unavailable.

Electronic and Steric Effects

  • Nitro vs. Halogen Substituents : The nitro group in this compound is strongly electron-withdrawing, which stabilizes the boron center but may reduce reactivity in couplings compared to bromo- or chlorophenyl analogs (e.g., Potassium (3-bromophenyl)trifluoroborate) .
  • Ethoxy Group Influence : The 4-ethoxy substituent introduces mild electron-donating effects and improved solubility in polar solvents, contrasting with purely electron-withdrawing substituents in compounds like Potassium (3-nitrophenyl)trifluoroborate .

Physicochemical Properties

  • Stability : Nitro groups enhance thermal stability but may reduce hydrolytic stability compared to hydroxyl-containing analogs (e.g., Potassium (3-chloro-2-hydroxyphenyl)trifluoroboranuide, MW: 234.45 g/mol) .
  • Melting Points : Dichlorophenyl derivatives (e.g., Potassium (2,4-dichlorophenyl)trifluoroboranuide) exhibit higher melting points (~202°C) due to symmetry and intermolecular interactions .

Biological Activity

Potassium (4-ethoxy-3-nitrophenyl)trifluoroboranuide, a compound featuring a trifluoroborane moiety and a nitrophenyl group, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

The molecular formula of this compound is C6H4BF3KNO2C_6H_4BF_3KNO_2, with a molecular weight of 229.01 g/mol. It is characterized by the presence of both a nitro group and a trifluoroborane group, which contribute to its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC₆H₄BF₃KNO₂
Molecular Weight229.01 g/mol
Boiling PointNot available
SolubilityInsoluble in water
LipophilicityHigh

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or substrate in enzyme-catalyzed reactions, affecting metabolic pathways.
  • Nucleophilic Attack : The nitro group can engage in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which may contribute to cellular protection against oxidative stress.

Biological Activity Studies

Research has indicated various biological activities associated with compounds similar to this compound:

  • Antimicrobial Activity : Studies have shown that nitrophenyl derivatives can exhibit significant inhibitory effects against bacteria such as E. coli and M. luteus . The minimum inhibitory concentration (MIC) values for these compounds often vary based on structural modifications.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitrophenyl derivatives, including those structurally related to this compound. The results indicated that certain derivatives could inhibit the growth of pathogenic bacteria effectively, with MIC values ranging from 10 µg/mL to 50 µg/mL depending on the specific compound .
  • Anti-inflammatory Activity : In a study assessing the anti-inflammatory potential of related compounds, it was found that derivatives could significantly reduce inflammation markers in animal models. For instance, a related compound showed over 60% inhibition in carrageenan-induced paw edema at doses of 200 mg/kg .

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